Thiophenetetracarboxylic acid
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Overview
Description
Thiophenetetracarboxylic acid is a heterocyclic compound that features a thiophene ring substituted with four carboxylic acid groups. Thiophene itself is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophenetetracarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of functionalized alkynes. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate thiophene carboxylic derivatives . Another method includes the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Thiophenetetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction of thiophene derivatives can lead to the formation of partially or fully reduced thiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include thiophene oxides, reduced thiophenes, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiophenetetracarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiophenetetracarboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, some thiophene-based compounds inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of carboxylic acid groups enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- Thiophene-2,5-dicarboxylic acid
Uniqueness
Thiophenetetracarboxylic acid is unique due to the presence of four carboxylic acid groups, which significantly enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile building block for synthesizing a wide range of derivatives with diverse applications .
Properties
CAS No. |
4506-94-9 |
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Molecular Formula |
C8H4O8S |
Molecular Weight |
260.18 g/mol |
IUPAC Name |
thiophene-2,3,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C8H4O8S/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h(H,9,10)(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
LUEGQDUCMILDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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